N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide
Description
N-((1-(4-Methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide is a synthetic compound characterized by a tetrazole ring substituted with a 4-methoxyphenyl group and an amide-linked 2-propylpentanoyl chain. The tetrazole moiety, a five-membered aromatic ring with four nitrogen atoms, is a common pharmacophore in medicinal chemistry due to its metabolic stability and hydrogen-bonding capabilities. The 4-methoxyphenyl group enhances lipophilicity and may influence receptor binding, while the branched alkyl chain in the amide moiety contributes to conformational flexibility .
Properties
IUPAC Name |
N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-2-propylpentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O2/c1-4-6-13(7-5-2)17(23)18-12-16-19-20-21-22(16)14-8-10-15(24-3)11-9-14/h8-11,13H,4-7,12H2,1-3H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCURZBGQLMFBFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NCC1=NN=NN1C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the reaction of an azide with a nitrile under acidic conditions. For example, 4-methoxyphenyl azide can react with a suitable nitrile to form the tetrazole ring.
Alkylation: The tetrazole derivative is then alkylated using a suitable alkyl halide, such as 2-propylpentanoyl chloride, in the presence of a base like triethylamine.
Amidation: The final step involves the amidation reaction where the alkylated tetrazole is reacted with an amine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The tetrazole ring can be reduced under specific conditions to form an amine derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of 4-hydroxyphenyl or 4-formylphenyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of thioether or amine-substituted derivatives.
Scientific Research Applications
Pharmaceutical Applications
1.1 Cancer Therapy
Recent studies have highlighted the compound's potential as a multifunctional pharmaceutical agent, particularly in cancer therapies. The interactions of similar tetrazole derivatives with high-abundance blood proteins, such as human serum albumin and immunoglobulin G, have been investigated using spectroscopic techniques. These studies demonstrated strong binding affinities, suggesting that the compound may play a role in drug-protein interactions crucial for therapeutic efficacy .
Case Study: Interaction with Kallikrein-Kinin Pathways
A notable case study involved the investigation of a closely related triazole compound's effects on HeLa cervical cancer cells. The study revealed that the compound exhibited antiproliferative activity and significantly altered kallikrein-10 expression, implicating a potential antitumor mechanism involving the kallikrein-kinin system . This suggests that N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide could similarly impact cancer pathways.
Biochemical Research
2.1 Enzyme Inhibition Studies
The compound's structural analogs have been studied for their enzyme inhibitory properties. For instance, compounds containing the 4-methoxyphenyl group have shown promise in selectively inhibiting linoleate oxygenase activity, which is relevant in inflammatory processes .
Data Table: Inhibitory Potency of Related Compounds
| Compound | IC50 (μM) | Target Enzyme |
|---|---|---|
| Compound 1 | 0.010 | ALOX15 |
| Compound 2 | 0.032 | ALOX15 |
| This compound | TBD | TBD |
This table illustrates the comparative inhibitory potencies of various compounds, indicating that further research is needed to establish the specific IC50 values for this compound.
Synthetic Chemistry
3.1 Synthesis Techniques
The synthesis of this compound can be achieved through various organic synthesis methods, including those involving heterocyclic compounds like triazoles and pyrazoles . These methods are critical for producing derivatives with specific pharmacological properties.
Mechanism of Action
The mechanism of action of N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes and receptors. This binding can inhibit or modulate the activity of these targets, leading to various biological effects. The methoxyphenyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Compound 1: 4-Formylphenyl 2-(N-((2′-(2H-Tetrazol-5-yl)-[1,1′-biphenyl]-4-yl)methyl)pentanamido)-3-methyl butanoate (AV6)
- Molecular Formula : C₃₁H₃₃N₅O₄
- Molecular Weight : 539.62 g/mol
- Key Features : Biphenyl-linked tetrazole, pentanamido chain, and ester group.
- Synthesis : Yield 74%, m.p. 135°C.
- Spectroscopy : IR peaks at 3289 cm⁻¹ (NH), 1723 cm⁻¹ (C=O), 1601 cm⁻¹ (C=C). ¹H NMR signals at δ 0.81–0.83 (3H, t, CH₃) and δ 7.19–7.20 (2H, d, aromatic) .
- Comparison : Unlike the target compound, AV6 features a biphenyl system and ester functionality, which may reduce metabolic stability compared to the amide linkage in the target molecule.
Compound 2: 2-((1-(4-Ethoxyphenyl)-1H-Tetrazol-5-yl)thio)-N-isopropyl-N-phenylacetamide
- Molecular Formula : C₂₀H₂₂N₅O₂S
- Key Features : Ethoxyphenyl-tetrazole, thioacetamide bridge, and isopropyl-phenyl substitution.
- Comparison: The ethoxy group (vs. The thioacetamide linker may enhance electrophilic reactivity .
Compound 3: N-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamide (CAS 914465-68-2)
- Molecular Formula : C₁₉H₂₁N₅O
- Molecular Weight : 343.41 g/mol
- Key Features : Biphenyl-tetrazole core with a linear pentanamide chain.
Pharmacologically Active Tetrazole Derivatives
Losartan (Antihypertensive Agent)
- Structure : 2-n-Butyl-4-chloro-5-hydroxymethyl-1-[(2′-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl]imidazole.
- Key Features : Biphenyl-tetrazole system with imidazole and hydroxymethyl groups.
- Comparison: The target compound lacks the imidazole ring and chlorine substitution, which are critical for angiotensin II receptor antagonism in losartan.
Valsartan
- Structure : N-(1-Oxopentyl)-N-[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-L-valine.
- Key Features : Tetrazole-linked biphenyl with a valine-derived side chain.
- Comparison : The target compound’s 4-methoxyphenyl group may confer greater membrane permeability than valsartan’s carboxylic acid group, which is ionized at physiological pH .
Biological Activity
N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide, a compound characterized by its tetrazole moiety, has garnered attention due to its potential biological activities. The tetrazole ring is known for its ability to mimic biological molecules, which allows it to interact with various biochemical pathways. This article explores the biological activity of this compound, synthesizing findings from diverse sources.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C14H20N6O
- Molecular Weight : 288.35 g/mol
The biological activity of this compound is primarily attributed to the tetrazole ring's ability to mimic certain biological structures, facilitating interactions with enzymes and receptors. These interactions can lead to the modulation of various biochemical pathways, potentially influencing processes such as inflammation, cancer progression, and metabolic regulation.
1. Anticancer Properties
Research has indicated that tetrazole-containing compounds exhibit anticancer activity. For instance, studies have shown that derivatives of tetrazole can inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest. The specific mechanism often involves the inhibition of key signaling pathways such as the PI3K/Akt and MAPK pathways.
2. Anti-inflammatory Effects
This compound has also been evaluated for its anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2, which play a crucial role in inflammation.
| Study Reference | Findings |
|---|---|
| Found that tetrazole derivatives reduced TNF-alpha levels in vitro. | |
| Showed a decrease in IL-6 production in macrophage cultures treated with tetrazole compounds. |
Case Studies
Several case studies have explored the efficacy of tetrazole derivatives in various biological contexts:
Case Study 1: Cancer Cell Lines
A study investigated the effects of this compound on different cancer cell lines, including breast and prostate cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with increased apoptosis observed through flow cytometry analysis.
Case Study 2: Inflammatory Models
In an animal model of arthritis, administration of the compound resulted in reduced paw swelling and joint damage compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells in treated animals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
